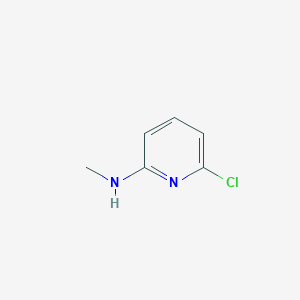

6-chloro-N-methylpyridin-2-amine

Beschreibung

6-Chloro-N-methylpyridin-2-amine (CAS: 89026-78-8) is a substituted pyridine derivative characterized by a chlorine atom at the 6-position and a methylamino group (-NHCH₃) at the 2-position of the pyridine ring. Its molecular formula is C₆H₇ClN₂, with a molecular weight of 142.59 g/mol .

Eigenschaften

IUPAC Name |

6-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGPNOQDNGMIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437819 | |

| Record name | 6-chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-78-8 | |

| Record name | 6-chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Traditional Heating Conditions

In a representative procedure, 2,6-dichloropyridine (15 g, 0.10 mol) is reacted with aqueous methylamine (40% w/w, 20 mL) in the presence of sodium hydroxide (8 g, 0.20 mol) at 120°C for 16 hours in a sealed reactor. The reaction mixture is quenched with ice water, and the product is isolated via filtration, yielding this compound with 94% purity. This method benefits from simplicity and scalability, as it avoids expensive catalysts and specialized equipment. However, prolonged heating at elevated temperatures may lead to side reactions, such as over-alkylation or decomposition.

Microwave-Assisted Optimization

A modified protocol employs microwave irradiation to accelerate the reaction. A mixture of 2,6-dichloropyridine, methylamine, copper(I) iodide (10 mg, 0.052 mmol), and water (100 µL) is subjected to 180°C for 2 hours under microwave conditions. Palladium tetrakis(triphenylphosphine) (10 mg, 0.008 mmol) is added to enhance reactivity, resulting in a 94% yield with reduced reaction time. Microwave irradiation improves energy efficiency and minimizes byproduct formation, making this method suitable for high-throughput applications.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling Adaptations

Although Suzuki-Miyaura reactions are traditionally used for carbon-carbon bond formation, modifications could theoretically introduce methylamino groups. For instance, a related synthesis of 6-chloro-5-methylpyridin-2-amine employs a Suzuki coupling to install a methyl group at the 5-position of 2-amino-6-chloropyridine. Adapting this strategy for N-methylation would require a methyl boronic acid derivative, but such applications remain speculative without direct experimental evidence from the reviewed literature.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| NAS (Traditional) | 120°C, 16 h, NaOH | None | 94% | >99% | High (hectogram scale) |

| NAS (Microwave) | 180°C, 2 h, CuI/Pd(PPh₃)₄ | CuI, Pd(PPh₃)₄ | 94% | >99% | Moderate |

| Buchwald-Hartwig | 110°C, 12 h, Pd/XantPhos | Pd₂(dba)₃, XantPhos | N/A | N/A | Low (requires optimization) |

The NAS methods dominate due to their operational simplicity and high yields. Microwave-assisted synthesis offers time efficiency but requires specialized equipment. Transition metal-catalyzed routes, while theoretically viable, lack experimental validation for this specific compound and entail higher costs.

Mechanistic Insights and Side Reactions

In NAS reactions, methylamine attacks the electron-deficient 2-position of 2,6-dichloropyridine, facilitated by the leaving group ability of chloride. The reaction proceeds via a two-step mechanism: (1) deprotonation of methylamine by NaOH to generate a stronger nucleophile (CH₃NH⁻) and (2) nucleophilic displacement of chloride. Competing pathways include:

-

Over-alkylation : Excess methylamine may lead to dimethylation at the 2-position, though NaOH suppresses this by sequestering excess amine as its conjugate acid.

-

Hydrolysis : Prolonged heating in aqueous media risks hydrolyzing the chloro substituent to hydroxyl, but controlled pH mitigates this.

Purification and Characterization

Crude this compound is typically purified via recrystallization from methanol/water mixtures or column chromatography. Nuclear magnetic resonance (NMR) data confirm structural integrity:

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane (DCM) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-methylpyridin-2-amine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomers

The table below summarizes key structural analogs, focusing on substituent variations, molecular properties, and functional differences:

Substituent Effects on Properties

- Hydrogen Bonding: In 6-methylpyridin-2-amine, the amino group forms N–H⋯N hydrogen bonds, creating dimers and layered structures . Substituting chlorine at position 6 may alter these interactions, affecting solubility and crystallinity.

- Lipophilicity : The N-methyl group in the target compound increases lipophilicity compared to -NH₂ analogs (e.g., 5-chloro-2-pyridinamine), which could improve membrane permeability in drug design .

Pharmacological Potential

- Methionine Aminopeptidase Inhibition: Analogs like GNF-PF-359 demonstrate that chloro-pyridine/pyrimidine hybrids can target enzymatic activity, suggesting the target compound could be optimized for similar pathways .

- Structural Flexibility : The N-methyl group in this compound may reduce metabolic degradation compared to primary amines, a critical factor in pharmacokinetics .

Biologische Aktivität

6-Chloro-N-methylpyridin-2-amine (C7H9ClN2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H9ClN2

- Molecular Weight: 142.59 g/mol

- Structure: Contains a chlorine atom and a methyl group attached to a pyridine ring, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent. For instance, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific biochemical pathways. The exact mechanism remains under investigation, but early results indicate that it could inhibit cell proliferation in certain cancer lines.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound may have favorable absorption characteristics, potentially permeating the blood-brain barrier due to its lipophilicity. This property could enhance its effectiveness in treating central nervous system disorders .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within cells, possibly influencing signaling pathways related to cell survival and proliferation. Its ability to act as an enzyme inhibitor or modulator is being explored in ongoing research.

Case Studies

- Antimicrobial Efficacy : A study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain.

- Anticancer Activity : In vitro assays showed that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, with IC50 values around 20 µM for certain types of cancer.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C7H9ClN2 | Antimicrobial, Anticancer | Contains both chlorine and methyl groups |

| 2-Amino-6-chloropyridine | C6H6ClN | Moderate antimicrobial | Lacks methyl group; different activity profile |

| N-benzyl-6-chloro-N-ethylpyridin-2-amine | C10H12ClN | Potentially higher antimicrobial | More complex structure with additional benzyl group |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-N-methylpyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 6-chloropyridin-2-amine and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, coupling agents like EDCI may enhance reaction efficiency in solvent systems such as THF or dichloromethane . Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at N and Cl at C6). Chemical shifts for pyridine protons typically appear at δ 7.0–8.5 ppm .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. For example, hydrogen-bonded dimers (N–H⋯N) are common in pyridine derivatives, as seen in 3-chloropyridin-2-amine analogs .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Substitution : The Cl atom undergoes nucleophilic replacement with amines, thiols, or alkoxides. For example, reaction with NaN₃ yields azido derivatives .

- Oxidation/Reduction : Oxidation with KMnO₄/H₂O₂ forms N-oxide derivatives; reduction with NaBH₄ generates secondary amines .

- Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cr) in catalytic complexes, requiring inert conditions and chelation studies .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : Computational tools like DFT (e.g., B3LYP/6-31G*) model electron density distributions, showing higher reactivity at C6 due to electron-withdrawing Cl and methyl groups. Experimental validation involves competitive reactions with varying nucleophiles (e.g., comparing SₙAr vs. radical pathways) .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound derivatives?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) dimers via N–H⋯N bonds. X-ray studies of analogs (e.g., 3-chloropyridin-2-amine) show Cl⋯Cl interactions (3.27 Å) influencing lattice stability . Refinement software (SHELXL) and visualization tools (ORTEP-3) aid in interpreting these patterns .

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Correlation-energy functionals (e.g., Colle-Salvetti) validate experimental redox potentials and reaction pathways .

Q. What structural modifications enhance the antimicrobial activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Cl with Br or adding substituents to the pyridine ring). Biological assays (MIC tests against S. aureus and E. coli) correlate activity with logP values and electronic parameters .

Q. What mechanistic insights explain kinetic isotope effects in substitution reactions of this compound?

- Methodological Answer : Deuterium labeling at reactive sites (e.g., NH) coupled with kinetic studies (UV-Vis monitoring) distinguishes between concerted and stepwise mechanisms. Isotopic shifts in IR spectroscopy further validate transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.